molecular formula C16H26N2O2 B6915946 5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide

5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B6915946
M. Wt: 278.39 g/mol
InChI Key: RZYHAUZJYWCPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with ethyl and methyl groups, and a carboxamide group linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Substitution reactions: The ethyl and methyl groups are introduced onto the furan ring through alkylation reactions using appropriate alkyl halides and a strong base, such as sodium hydride.

    Formation of the carboxamide group: The carboxamide group is introduced by reacting the substituted furan with an appropriate amine, such as 2-(2-methylpiperidin-1-yl)ethylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: As a probe to study biological processes involving furan derivatives and their interactions with biomolecules.

    Medicine: Potential use as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Applications in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The furan ring and carboxamide group may play a crucial role in binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-5-methylfuran: A simpler furan derivative with similar structural features but lacking the carboxamide and piperidine groups.

    N-(2-(2-methylpiperidin-1-yl)ethyl)furan-2-carboxamide: A related compound with a similar structure but different substitution pattern on the furan ring.

Uniqueness

5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-14-11-12(2)15(20-14)16(19)17-8-10-18-9-6-5-7-13(18)3/h11,13H,4-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHAUZJYWCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(O1)C(=O)NCCN2CCCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.